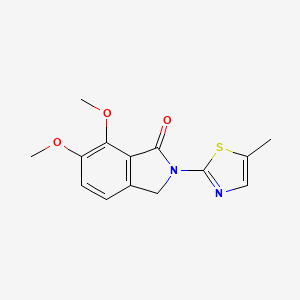

![molecular formula C15H13N3O3S3 B5796623 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” can be analyzed using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the crystal structure of the compound .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have been shown to exhibit a wide range of chemical reactivities, which can be attributed to their unique structural features . They can undergo various chemical reactions, including reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide .Scientific Research Applications

Anticancer Activity

1,3,4-thiadiazole derivatives have shown potential as anticancer agents . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . Some specific compounds, such as N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazole-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide, have shown significant cytotoxic activity against breast cancer and lung cancer cell lines .

Antimicrobial Activity

Compounds with a 1,3,4-thiadiazole scaffold have demonstrated antimicrobial activity . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds that have good prospects as antimicrobial agents .

Antifungal Activity

1,3,4-thiadiazole derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antimycobacterial Activity

These compounds have shown antimycobacterial activity , which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Analgesic and Anti-inflammatory Activity

1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests they could be used in the development of new pain relief and anti-inflammatory medications .

Antipsychotic Activity

Some 1,3,4-thiadiazole derivatives have shown antipsychotic activity , indicating potential use in the treatment of psychiatric disorders .

Mechanism of Action

While the specific mechanism of action of “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” is not mentioned in the available data, it’s worth noting that 1,3,4-thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for research on “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the field of cancer research . Additionally, more studies could be conducted to fully understand their chemical reactivities and mechanisms of action .

properties

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-ylsulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S3/c1-22-15-18-17-14(23-15)16-13(19)9-24(20,21)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMIHPAHKVLUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-ylsulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)

![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)

![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)

![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)

![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)

![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)

![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)

![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)